2,6,7,4'-Tetrahydroxyisoflavanone
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Overview
Description
2,6,7,4'-tetrahydroxyisoflavanone is a hydroxyisoflavanone that is isoflavanone substituted by hydroxy groups at positions 2, 6, 7 and 4' respectively. It derives from an isoflavanone.
Scientific Research Applications
Allelopathic Potential
2,6,7,4'-Tetrahydroxyisoflavanone, along with other isoflavanones, has been identified in the root exudate of the legume Desmodium uncinatum. Studies have shown that these compounds can influence the germination of seeds from parasitic weeds like Striga hermonthica and inhibit radical growth. This suggests a potential allelopathic mechanism to prevent parasitism by such weeds (Tsanuo et al., 2003).
Antibacterial Activity
Research on flavanones from Leguminosae, closely related to 2,6,7,4'-Tetrahydroxyisoflavanone, has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural features of these compounds, such as dihydroxylation of the B ring and hydroxylation of the A ring, are crucial for this activity (Tsuchiya et al., 1997).
Synthetic Methods and Applications
A facile, cost-effective method for large-scale synthesis of 6,7,4'-Trihydroxyisoflavanone, similar to 2,6,7,4'-Tetrahydroxyisoflavanone, has been developed. This synthesis provides a foundation for further bioactivity studies and drug development. Such methods indicate potential for broad-scale synthesis of multihydroxyl isoflavanones (Liu et al., 2014).
Enzymatic Reactions and Biosynthesis
Research into isoflavanones has also focused on enzymes like 2-Hydroxyisoflavanone dehydratase, crucial in the biosynthesis of isoflavonoids. This enzyme catalyzes the formation of the isoflavonoid skeleton, highlighting the importance of these compounds in plant biochemistry (Hakamatsuka et al., 1998).
Physicochemical Properties
Studies on flavanone derivatives, closely related to 2,6,7,4'-Tetrahydroxyisoflavanone, have examined their fluorescence properties, revealing insights into their molecular structure and potential applications in natural medicine and organic synthesis (Li et al., 2016).
properties
Product Name |
2,6,7,4'-Tetrahydroxyisoflavanone |
---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2,6,7-trihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)13-14(19)9-5-10(17)11(18)6-12(9)21-15(13)20/h1-6,13,15-18,20H |
InChI Key |
CHAPEFQUHPSDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC3=CC(=C(C=C3C2=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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